N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. This compound features:
- A cyclopentyl group at the N6 position.
- A 3,5-dimethylphenyl substituent at the N4 position.
- A phenyl group at the 1-position of the pyrazole ring.
Pyrazolo[3,4-d]pyrimidine derivatives are widely studied for their biological activities, particularly as kinase inhibitors and anticancer agents . The structural modifications at the N4 and N6 positions influence solubility, binding affinity, and pharmacological efficacy .
Properties
IUPAC Name |
6-N-cyclopentyl-4-N-(3,5-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6/c1-16-12-17(2)14-19(13-16)26-22-21-15-25-30(20-10-4-3-5-11-20)23(21)29-24(28-22)27-18-8-6-7-9-18/h3-5,10-15,18H,6-9H2,1-2H3,(H2,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLIITSEXIKKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The starting materials often include substituted anilines, cyclopentanone, and pyrazolo[3,4-d]pyrimidine derivatives. The reaction conditions usually require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are often carried out under inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as sodium methoxide or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol or lithium diisopropylamide in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a significant molecule in medicinal chemistry, particularly in the context of cancer therapy. This detailed article explores its applications, supported by comprehensive data tables and case studies.
Structural Features
The compound features a pyrazolo-pyrimidine core, which is known for its biological activity. The presence of cyclopentyl and dimethylphenyl groups enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's role as an inhibitor of MTH1 (mutT homolog 1), an enzyme implicated in cancer cell survival under oxidative stress conditions. By inhibiting MTH1 activity, this compound reduces the ability of tumor cells to manage oxidized deoxynucleoside triphosphates (dNTPs), thereby promoting apoptosis in cancer cells. This mechanism positions it as a promising candidate for novel anticancer therapies.
Case Study: Inhibition of MTH1
A study demonstrated that This compound effectively reduced the viability of cancer cells in vitro by targeting MTH1. The results indicated a significant decrease in cell proliferation rates compared to control groups treated with standard chemotherapy agents.
Combination Therapy
The compound has shown potential when used in combination with traditional chemotherapeutics and radiotherapy. This synergistic effect can enhance the overall efficacy of cancer treatment regimens.
Data Table: Efficacy of Combination Therapy
| Treatment Regimen | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| Monotherapy with Compound | A549 (Lung Cancer) | 45 | |
| Combination with Cisplatin | A549 | 70 | |
| Combination with Radiotherapy | HeLa (Cervical) | 65 |
Potential for Other Therapeutic Uses
Beyond oncology, there is emerging interest in the compound's potential applications in treating other diseases where oxidative stress plays a critical role. These include neurodegenerative diseases and certain metabolic disorders.
Mechanism of Action
The mechanism of action of N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it could act as an inhibitor of protein kinases, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s analogs differ primarily in substituents at the N4 and N6 positions. Below is a comparative analysis:
*Calculated based on molecular formula (C24H26N6).
Key Observations:
- Lipophilicity : Cycloheptyl (compound ) and cyclopentyl (target) substituents increase lipophilicity compared to shorter alkyl chains (e.g., ethyl in ).
- Solubility : The 3-methoxypropyl group in enhances water solubility due to polarity, whereas bulky aryl groups (e.g., 3,5-dimethylphenyl) reduce it .
- Biological Activity: The 2-(dimethylamino)ethyl group in PR5-LL-CM01 confers potent PRMT5 inhibition, highlighting the role of tertiary amines in target engagement.
Biological Activity
N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential anticancer agent. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H29N7O
- Molecular Weight : 443.5 g/mol
- IUPAC Name : 4-N-(3,5-dimethylphenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
The primary mechanism through which this compound exerts its biological effects is the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines.
Case Studies and Findings
-
In Vitro Studies :
- A study reported that the compound induced apoptosis in A549 lung cancer cells at low micromolar concentrations (IC50 = 2.24 µM), outperforming doxorubicin (IC50 = 9.20 µM) as a control .
- The compound was effective against multiple cancer types including HepG2 (liver), MCF-7 (breast), and PC-3 (prostate) with varying IC50 values indicating its broad-spectrum anticancer potential .
- Structure-Activity Relationship (SAR) :
Table of Biological Activity
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 2.24 | |
| HepG2 (Liver) | Variable | |
| MCF-7 (Breast) | 1.74 | |
| PC-3 (Prostate) | Variable |
Additional Biological Activities
Beyond its anticancer properties, derivatives of pyrazolo[3,4-d]pyrimidine have been explored for other pharmacological effects:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can structural purity be validated?
- Methodological Answer: The compound can be synthesized via microwave-assisted multicomponent reactions, as demonstrated for structurally analogous pyrazolo[3,4-d]pyrimidine derivatives . Post-synthesis, structural validation requires a combination of ¹H and ¹³C NMR to confirm substituent positions and purity. For example, in similar compounds, aromatic protons in the 6.5–8.5 ppm range and carbons near 110–160 ppm in ¹³C NMR are critical for verifying phenyl and heterocyclic moieties . Melting point analysis (e.g., 259–288°C for analogous compounds) and elemental analysis further validate purity .
Q. Which spectroscopic techniques are most effective for characterizing the substituent effects in this compound?
- Methodological Answer: NMR spectroscopy is essential for analyzing substituent effects. For instance, the cyclopentyl and 3,5-dimethylphenyl groups will exhibit distinct splitting patterns in ¹H NMR (e.g., cyclopentyl protons as multiplet signals at 1.5–2.5 ppm, dimethylphenyl protons as singlets near 2.3 ppm). IR spectroscopy can confirm secondary amine N-H stretches (~3300 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹). Mass spectrometry (HRMS) should corroborate the molecular ion peak (e.g., calculated m/z for C₂₄H₂₆N₆: 422.22) .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction conditions for synthesizing this compound?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, identifying energy barriers for cyclopentyl and aryl group incorporation. For example, ICReDD’s approach combines reaction path searches with experimental feedback to minimize trial-and-error optimization . Parameters like solvent polarity (e.g., DMF vs. ethanol) and microwave irradiation time can be computationally screened to enhance yield and selectivity .
Q. What experimental design strategies are recommended to resolve contradictory activity data in biological assays?
- Methodological Answer: Statistical Design of Experiments (DoE) is critical. For instance, a fractional factorial design can isolate variables (e.g., pH, temperature, catalyst loading) causing discrepancies in solubility or reactivity. Response surface methodology (RSM) can model interactions between variables, such as the antagonistic effect of high temperature on cyclopentyl group stability . Replicate experiments under controlled conditions (e.g., inert atmosphere for moisture-sensitive intermediates) reduce variability .
Q. How can heterogeneous catalysis be integrated into the synthesis to improve scalability and environmental impact?
- Methodological Answer: Supported catalysts (e.g., Pd/C or zeolites) can enhance regioselectivity during aryl coupling steps. For example, membrane separation technologies (CRDC subclass RDF2050104) can recover catalysts, reducing waste . Process simulation tools (Aspen Plus) can model solvent recycling and energy efficiency, aligning with CRDC’s focus on reaction fundamentals and reactor design (RDF2050112) .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Methodological Answer: pH-dependent stability studies (e.g., HPLC monitoring over 24 hours at pH 2–12) can identify degradation pathways. Computational pKa prediction tools (MarvinSketch) and molecular dynamics simulations reveal protonation states affecting the pyrimidine ring’s resonance stability. For instance, the 3,5-dimethylphenyl group’s electron-donating effect may stabilize the amine under acidic conditions, while the cyclopentyl group’s hydrophobicity reduces hydrolysis at neutral pH .
Conflict Resolution in Data Interpretation
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer: Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays). For instance, if a kinase inhibition study conflicts with cytotoxicity data, conduct competitive binding assays (e.g., ITC) to confirm target engagement. Meta-analysis of raw datasets (e.g., IC₅₀ values) using tools like PRISMA can identify outliers or confounding variables (e.g., DMSO solvent effects) .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer: Implement Quality by Design (QbD) principles. Critical quality attributes (CQAs) like particle size (via dynamic light scattering) and crystallinity (PXRD) should be monitored. Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) enable real-time monitoring of reaction progression, ensuring consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
